molecular formula C20H39N2NaO4 B12692537 Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate CAS No. 94087-03-3

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate

Cat. No.: B12692537
CAS No.: 94087-03-3
M. Wt: 394.5 g/mol
InChI Key: KJGKTVJIUNIWDM-UHFFFAOYSA-M
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Description

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate is a synthetic compound that belongs to the class of glycinates. These compounds are known for their surfactant properties and are often used in various industrial and scientific applications. The unique structure of this compound allows it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in different formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate typically involves the reaction of glycine with a long-chain fatty acid derivative. The process may include the following steps:

    Esterification: The fatty acid is first esterified with an alcohol to form an ester.

    Amidation: The ester is then reacted with an amine, such as 2-(2-hydroxyethylamino)ethylamine, under controlled conditions to form the amide.

    Neutralization: The resulting amide is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the compound.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Employed in cell culture and molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties and drug delivery applications.

    Industry: Utilized in the formulation of personal care products, detergents, and emulsifiers.

Mechanism of Action

The mechanism of action of Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Sodium lauroyl sarcosinate
  • Sodium cocoyl glycinate
  • Sodium myristoyl sarcosinate

Uniqueness

Compared to similar compounds, Sodium N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxotetradecyl)glycinate offers unique properties such as enhanced stability and specific interactions with biological membranes. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

94087-03-3

Molecular Formula

C20H39N2NaO4

Molecular Weight

394.5 g/mol

IUPAC Name

sodium;2-[2-(2-hydroxyethylamino)ethyl-tetradecanoylamino]acetate

InChI

InChI=1S/C20H40N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(24)22(18-20(25)26)16-14-21-15-17-23;/h21,23H,2-18H2,1H3,(H,25,26);/q;+1/p-1

InChI Key

KJGKTVJIUNIWDM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+]

Origin of Product

United States

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